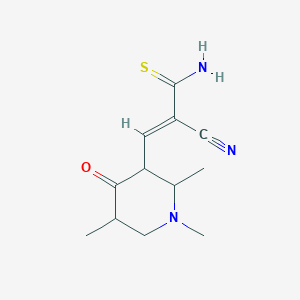

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide, also known as 2C-P, is a synthetic psychedelic drug of the phenethylamine and piperidine chemical classes. It was first synthesized in 1978 by Alexander Shulgin and was described in his 1991 book PiHKAL (Phenethylamines I Have Known and Loved). 2C-P has psychedelic and stimulant effects and is commonly used for recreational and research purposes.

Applications De Recherche Scientifique

Nitrile and Non-nitrile Pyridine Products Synthesis

Research by O'callaghan et al. (1999) demonstrated the chemical reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate to produce various pyridine and piperidine derivatives. This study exemplifies the reactivity of similar cyano and enethioamide groups under different conditions to afford molecules with potential biological activity (O'callaghan, Mcmurry, Draper, & Champeil, 1999).

Water Mediated Synthesis of Bipyridine Derivatives

Jayarajan et al. (2019) explored the synthesis of bipyridine derivatives involving cyano and amino groups, showcasing the compound's utility in creating complex structures with potential non-linear optical (NLO) properties and anticancer activity. This indicates the broader applicability of cyano-enethioamide structures in synthesizing biologically relevant molecules (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

A study by Bacchi et al. (2005) on the oxidative carbonylation reactions of gamma-oxoalkynes to produce various heterocyclic derivatives illustrates the complex chemical transformations that cyano-containing compounds can undergo, potentially leading to pharmacologically active molecules (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

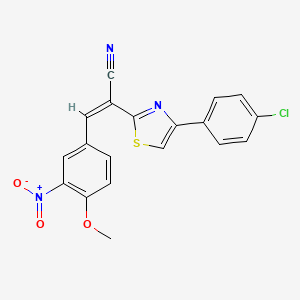

Lipoxygenase Inhibitors and Anti-Inflammatory Agents

Research on organosilicon-containing thiazole derivatives by Geronikaki et al. (2007) has revealed compounds with anti-inflammatory activity and lipoxygenase inhibiting properties, suggesting that structurally similar compounds to "(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide" could have potential therapeutic applications (Geronikaki, Hadjipavlou-Litina, Zablotskaya, & Segal, 2007).

Propriétés

IUPAC Name |

(E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-7-6-15(3)8(2)10(11(7)16)4-9(5-13)12(14)17/h4,7-8,10H,6H2,1-3H3,(H2,14,17)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDOUUUOIGZKM-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(C(C1=O)C=C(C#N)C(=S)N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(C(C1=O)/C=C(\C#N)/C(=S)N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)

![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)

amine hydrobromide](/img/no-structure.png)